molecular formula C12H14ClN5O4 B2948654 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol CAS No. 842966-44-3

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol

Cat. No.: B2948654
CAS No.: 842966-44-3
M. Wt: 327.73
InChI Key: NHCTVMQDMRENFZ-UHFFFAOYSA-N
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Description

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a complex organic compound that features a benzoxadiazole ring substituted with a chloro and nitro group, linked to a piperazine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:

    Chlorination: The addition of a chloro group to the benzoxadiazole ring.

    Piperazine Substitution: The attachment of a piperazine ring to the benzoxadiazole ring.

    Ethanol Addition: The final step involves linking the piperazine ring to an ethanol moiety.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoxadiazoles: From nucleophilic substitution reactions.

    Aldehydes and Acids: From the oxidation of the ethanol moiety.

Scientific Research Applications

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitro and chloro groups on the benzoxadiazole ring play a crucial role in its binding affinity and specificity. The piperazine ring enhances its solubility and bioavailability, while the ethanol moiety facilitates its incorporation into various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol moiety enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCTVMQDMRENFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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